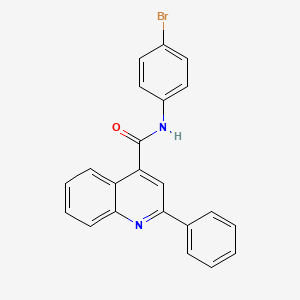
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated pyrazole can be alkylated with a suitable alkyl halide in the presence of a base to introduce the 3-methyl group.
Formation of the propanone moiety: This can be achieved by reacting the nitrated pyrazole with a suitable ketone under basic conditions.
Introduction of the pyrrolidine ring: The final step involves the reaction of the intermediate compound with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include substituted pyrazoles or pyrrolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the nitro group, which may affect its biological activity.
2-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a pyrrolidine ring, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both the nitro group and the pyrrolidine ring in 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C11H16N4O3/c1-8-10(15(17)18)7-14(12-8)9(2)11(16)13-5-3-4-6-13/h7,9H,3-6H2,1-2H3 |
InChI Key |
RRKPIDIJAOYBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)

![3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14932056.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14932068.png)


![5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14932103.png)

![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide](/img/structure/B14932120.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B14932127.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B14932147.png)
![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)
